5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin

説明

Structural Characteristics and IUPAC Nomenclature

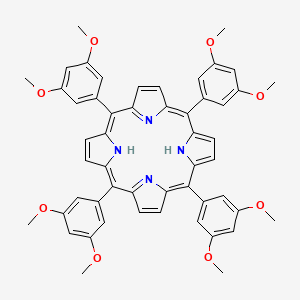

This compound is a meso-substituted porphyrin characterized by its distinctive molecular arrangement consisting of a central porphyrin core with four peripheral 3,5-dimethoxyphenyl substituents. The compound is identified by the Chemical Abstracts Service number 74684-34-7 and possesses the molecular formula C₅₂H₄₆N₄O₈ with a molecular weight of 854.94 grams per mole. The IUPAC nomenclature for this compound is 5,10,15,20-tetrakis(3,5-dimethoxyphenyl)-21,23-dihydroporphyrin, reflecting the specific positioning of the dimethoxyphenyl groups at the meso positions of the porphyrin ring system.

The structural architecture features a central porphyrin macrocycle consisting of four pyrrole rings connected by methine bridges, with each of the four meso positions substituted with a 3,5-dimethoxyphenyl group. Each phenyl group contains two methoxy groups positioned at the meta positions relative to the point of attachment to the porphyrin core, resulting in a total of eight methoxy groups distributed throughout the molecule. This molecular arrangement significantly influences the compound's solubility characteristics, spectroscopic properties, and potential applications in various research fields.

The Standard International Chemical Identifier for this compound is InChI=1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3, with the corresponding InChI Key being YNXRFPUCCCJMPX-UHFFFAOYSA-N.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 74684-34-7 |

| Molecular Formula | C₅₂H₄₆N₄O₈ |

| Molecular Weight | 854.94 g/mol |

| IUPAC Name | 5,10,15,20-tetrakis(3,5-dimethoxyphenyl)-21,23-dihydroporphyrin |

| InChI Key | YNXRFPUCCCJMPX-UHFFFAOYSA-N |

Historical Development in Porphyrin Chemistry

The development of porphyrin chemistry traces its origins to the early 1840s when scientists began systematic investigations of hemoglobin through chemical treatment with concentrated sulfuric acid. The foundational work began with Berzelius in 1840, followed by Scherer in 1841 and Mulder in 1844, who created iron-free hematin through primitive but groundbreaking techniques. Thudichum's significant contribution in 1867 involved the purification of iron-free hematin, which he called "cruentine," describing its characteristic red fluorescence and successfully crystallizing the compound.

Hans Fischer emerges as the central figure in porphyrin chemistry development, having been awarded the Nobel Prize in Chemistry in 1930 for his research into the constitution of hemin and chlorophyll. Fischer's systematic approach led to the development of methods for assembling pyrroles to porphyrins, ultimately synthesizing over 130 porphyrin compounds, including the successful synthesis of hemin in 1929. His work established the structural foundation for understanding porphyrin architecture and laid the groundwork for subsequent synthetic modifications.

The historical progression of porphyrin research demonstrates a clear evolution from initial observations of natural pigments to sophisticated synthetic methodologies. In 1871, Hoppe-Seyler prepared porphyrins from blood and demonstrated their pyrrole nature, while also establishing the structural relationship between chlorophyll tetrapyrrole and heme. The term "porphyrin" itself derives from the Greek word "porphyus," meaning reddish-purple, reflecting the characteristic coloration that first attracted scientific attention.

The transition from natural porphyrin isolation to synthetic porphyrin development occurred gradually throughout the early to mid-twentieth century. Fischer's methodology enabled the systematic exploration of porphyrin structural modifications, including the introduction of various substituents at different positions of the macrocycle. This historical foundation provided the theoretical and practical framework necessary for the development of complex synthetic porphyrins such as this compound.

The chronological development reveals several key milestones that contributed to contemporary porphyrin chemistry understanding. Soret's description in 1883 of the major spectroscopic feature of porphyrins, the strong absorptions around 400 nanometers now known as the Soret band, provided crucial analytical tools for porphyrin characterization. The subsequent biochemical developments, including Shemin's discovery of delta-aminolaevulinic acid as a porphyrin precursor and the elucidation of porphyrin biosynthesis pathways, established the biological significance of these compounds.

| Year | Researcher | Contribution |

|---|---|---|

| 1841 | Scherer | Iron-free hematin extraction |

| 1867 | Thudichum | Porphyrin purification and fluorescence description |

| 1871 | Hoppe-Seyler | Demonstration of pyrrole nature |

| 1883 | Soret | Description of characteristic absorption band |

| 1929 | Fischer | Successful hemin synthesis |

| 1930 | Fischer | Nobel Prize for porphyrin research |

Significance of Methoxy Substituents in meso-Aryl Porphyrins

The incorporation of methoxy substituents in meso-aryl porphyrins represents a strategic molecular design approach that fundamentally alters the electronic and physical properties of the porphyrin macrocycle. Methoxy groups function as electron-donating substituents that significantly influence the electron density distribution within the porphyrin aromatic system, leading to modified spectroscopic characteristics and enhanced solubility properties. The positioning of methoxy groups at the meta positions of the meso-phenyl rings creates a unique electronic environment that affects both the reactivity and stability of the resulting porphyrin compound.

Research investigations have demonstrated that the electronic effects of peripheral substituents at porphyrin meso positions create significant selectivity patterns in chemical reactivity. The methoxy groups' electron-donating properties contribute to increased electron density at specific meso positions, resulting in altered reactivity toward electrophilic aromatic substitution reactions. Studies using deuteration experiments have shown that replacement of vinyl groups with electron-withdrawing substituents leads to lower meso-carbon reactivities, while electron-donating substituents like methoxy groups can enhance nucleophilic character at specific positions.

The solubilization effects of methoxy substituents extend beyond simple polarity considerations to include fundamental changes in molecular aggregation behavior. Water-soluble porphyrins traditionally required multiple ionic substituents to achieve adequate solubility, but methoxy-containing derivatives demonstrate improved solubility characteristics through different mechanisms. The methoxy groups project above and below the plane of the macrocycle, creating facial encumbrance that suppresses cofacial aggregation of porphyrin molecules, thereby enhancing overall solubility.

Comparative studies of porphyrins bearing various numbers and positions of methoxy substituents have revealed systematic structure-property relationships. Electron-donating substituents such as methoxy groups lead to lower energy transitions in the electronic absorption spectra, creating distinct spectroscopic signatures that can be exploited for specific applications. The effects are particularly pronounced when multiple methoxy groups are present, as in the case of this compound, where eight methoxy groups collectively influence the overall electronic properties.

The strategic placement of methoxy substituents also affects the photophysical properties essential for applications in photodynamic therapy and solar energy conversion. Research has shown that methoxy-derivatization of alkyl chains or aromatic substituents can increase the efficacy of porphyrin-based compounds while maintaining favorable lipophilic characteristics. The dimethoxyphenyl substituents in the tetrakis compound create an optimal balance between hydrophilic and lipophilic properties, enabling versatility in both aqueous and organic environments.

Advanced synthetic methodologies have been developed to incorporate methoxy-containing substituents into porphyrin structures while maintaining control over regioselectivity and yield. The mild reaction conditions required for methoxy functionalization provide convenient means of drastically altering porphyrin solubility characteristics, as demonstrated by the successful synthesis of water-soluble derivatives from previously insoluble starting materials. These developments have enabled the design of compact, bioconjugatable porphyrins that retain the beneficial properties of methoxy substitution while offering additional functionalization possibilities.

| Substituent Effect | Electronic Impact | Solubility Impact | Application Relevance |

|---|---|---|---|

| Methoxy electron donation | Increased meso-carbon electron density | Enhanced polar solvent compatibility | Improved biological compatibility |

| Facial encumbrance | Reduced π-π stacking | Decreased aggregation tendency | Better dispersion in solution |

| Multiple substitution | Cumulative electronic effects | Synergistic solubility enhancement | Optimal property balance |

| Meta positioning | Balanced electronic influence | Maintained aromatic character | Preserved spectroscopic properties |

特性

IUPAC Name |

5,10,15,20-tetrakis(3,5-dimethoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXRFPUCCCJMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)OC)OC)C8=CC(=CC(=C8)OC)OC)C=C4)C9=CC(=CC(=C9)OC)OC)N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Aldehyde and Pyrrole Condensation

The core step in synthesizing TDMPP is the acid-catalyzed condensation of pyrrole with 3,5-dimethoxybenzaldehyde. This reaction usually occurs in an inert atmosphere (argon) and under controlled temperature to avoid side reactions.

- Reagents : Pyrrole and 3,5-dimethoxybenzaldehyde.

- Solvent : Anhydrous dichloromethane (DCM) is commonly used.

- Catalyst : Boron trifluoride diethyl etherate (BF3·Et2O) is employed as a Lewis acid catalyst.

- Oxidant : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is used to oxidize the intermediate porphyrinogen to porphyrin.

Procedure : The aldehyde and pyrrole are mixed in DCM under argon and stirred for about 15 minutes before adding BF3·Et2O. The reaction mixture is stirred in the dark for 16 hours, followed by the addition of DDQ to complete oxidation over 3 hours. Finally, triethylamine is added to neutralize the acid catalyst.

Purification

The crude product is concentrated under reduced pressure, washed with aqueous NaOH and water to remove impurities, dried over anhydrous magnesium sulfate, and purified by silica gel flash column chromatography using a DCM/methanol solvent system.

Detailed Experimental Data and Yields

Alternative and Scale-Up Methods

Gram-Scale Synthesis

For larger scale synthesis, similar conditions are maintained with proportional scaling of reagents and solvents. Stirring times and purification procedures are adjusted to maintain product quality.

Comparative Analysis of Related Porphyrins

The synthesis of TDMPP is closely related to other meso-substituted porphyrins, such as 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin or 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin. These analogs share the condensation-oxidation-purification sequence but differ in aldehyde substitution and sometimes reaction times or catalyst amounts.

Research Findings on Reaction Optimization

- Catalyst Amount : Using 0.1 equivalents of BF3·Et2O is optimal for high yield and selectivity.

- Reaction Time : Extended stirring (16 h) in the dark before oxidation minimizes side products.

- Oxidant Choice : DDQ is preferred for clean oxidation without over-oxidation or degradation.

- Atmosphere : Argon or nitrogen atmosphere prevents oxidation of pyrrole and aldehyde before condensation.

- Solvent Purity : Anhydrous solvents improve yield and reproducibility.

Summary Table: Preparation Conditions and Outcomes

| Parameter | Typical Value/Condition | Effect on Synthesis |

|---|---|---|

| Pyrrole to Aldehyde ratio | 1:0.9–1.1 | Ensures complete condensation without excess aldehyde |

| Catalyst (BF3·Et2O) | 0.1 equivalents | Provides efficient acid catalysis |

| Solvent | Anhydrous dichloromethane | Good solubility and inertness |

| Reaction time | 16 hours stirring in dark | Maximizes porphyrin formation |

| Oxidant (DDQ) | 1 equivalent, added after condensation | Converts porphyrinogen to porphyrin |

| Purification | Silica gel chromatography (DCM/MeOH 9:1) | Removes impurities, yields pure green powder |

| Yield | ~70% | High efficiency for this porphyrin |

Additional Notes on Stock Solution Preparation

For applications requiring solution preparation, stock solutions of TDMPP are prepared at various concentrations (1 mM, 5 mM, 10 mM) in solvents such as DMSO, with precise volume calculations based on molecular weight (approx. 678.75 g/mol). These protocols ensure reproducibility in biological or photophysical studies.

化学反応の分析

Types of Reactions: 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin can undergo various chemical reactions, including:

Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.

Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.

Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: Porphyrin dications.

Reduction: Reduced porphyrin species.

Substitution: Derivatives with different functional groups replacing the methoxy groups.

科学的研究の応用

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes photosensitizers like 5,10,15,20-tetrakis(3,5-dimethoxyphenyl)porphyrin to generate reactive oxygen species upon light activation. This process is particularly effective in targeting cancer cells and pathogens.

- Mechanism : Upon irradiation with light of specific wavelengths (e.g., around 650 nm), the compound generates singlet oxygen (), which is cytotoxic to cancer cells. The singlet oxygen's high reactivity facilitates the destruction of cellular components, leading to apoptosis or necrosis of targeted cells .

- Case Studies :

Chemical Sensing

Overview : The compound serves as an ionophore in membrane sensors for detecting heavy metals, showcasing its utility in environmental monitoring.

- Mechanism : It selectively binds to metal ions, facilitating their detection through changes in electrical signals within the sensor membrane. This property is particularly valuable for monitoring pollutants in water sources .

- Applications :

Catalysis

Overview : The porphyrin's unique structure allows it to act as a catalyst in various chemical reactions.

- Mechanism : It participates in oxidation reactions by generating reactive intermediates that facilitate the transformation of substrates. The compound's ability to stabilize metal ions enhances its catalytic activity .

- Applications :

Material Science

Overview : The electronic properties of this compound make it suitable for developing advanced materials.

作用機序

The primary mechanism by which 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin exerts its effects is through the generation of singlet oxygen upon light activation. The compound absorbs light and transitions to an excited state, which then transfers energy to molecular oxygen, producing singlet oxygen. This reactive oxygen species can induce cell death in cancer cells and pathogens by damaging cellular components such as membranes, proteins, and DNA .

類似化合物との比較

Comparison with Similar Compounds

Structural and Substituent Variations

The 3,5-dimethoxyphenyl substitution pattern distinguishes this porphyrin from analogs with differing substituent positions or functional groups:

- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Features hydroxyl groups at the para positions, imparting hydrophilicity and antioxidant activity due to phenolic hydrogen donation .

- 5,10,15,20-Tetrakis(3,4-dimethoxyphenyl)porphyrin : Methoxy groups at the 3,4-positions create steric and electronic asymmetry, leading to higher lipophilicity (log P = 1.63 for its ¹¹¹In complex) compared to hydroxylated analogs .

- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin : Para-methoxy substitution facilitates planar stacking in cocrystals with C60, enabling charge transport in field-effect transistors (FETs) .

Electronic and Photophysical Properties

- Singlet Oxygen Generation: The 3,5-dimethoxy derivative exhibits a higher φΔ than many analogs, attributed to methoxy groups stabilizing triplet states via electron donation, enhancing intersystem crossing . In contrast, 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin shows lower φΔ but superior antioxidant activity due to radical scavenging by phenolic groups .

- Charge Transport : Cocrystals of the 3,5-dimethoxy porphyrin with C70 exhibit ambipolar charge transport, whereas 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato cobalt(II) (CoTMPP) forms unipolar C60 cocrystals, highlighting substituent-dependent electronic coupling .

Hydrophobicity and Solubility

- The 3,5-dimethoxy derivative’s log P is estimated to be higher than hydrophilic analogs like 5,10,15,20-tetrakis(3,5-dihydroxyphenyl)porphyrin (log P = 0.88 for ¹¹¹In-TDHPP) due to methoxy groups reducing polarity .

- 5,10,15,20-Tetrakis(3,4-dimethoxyphenyl)porphyrin (log P = 1.63 for ¹¹¹In-TDMPP) shows intermediate lipophilicity, influencing biodistribution in liver and kidney tissues .

Research Findings and Implications

- Biodistribution : Lipophilic analogs like the 3,4-dimethoxy derivative accumulate in the liver and kidneys, whereas hydrophilic variants (e.g., 3,5-dihydroxy) show broader tissue distribution .

- Material Science : Substituent symmetry (e.g., 3,5- vs. 3,4-) dictates cocrystal morphology and charge transport properties in organic electronics .

生物活性

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (T3,5DMPP) is a synthetic porphyrin compound notable for its biological activity, particularly in photodynamic therapy (PDT) and as a photosensitizer. This article explores its mechanisms of action, applications in cancer treatment, and other biological activities supported by various research findings.

Chemical Structure and Properties

This compound is characterized by four 3,5-dimethoxyphenyl groups attached to the meso positions of the porphyrin ring. Its molecular formula is , with a molecular weight of 854.96 g/mol. The compound exhibits strong absorption characteristics with maximum wavelengths (λmax) at 417 nm for the Soret band and multiple Q bands at 514, 547, 589, and 646 nm .

Targeting Reactive Oxygen Species (ROS)

The primary biological activity of T3,5DMPP involves the generation of singlet oxygen () upon light activation. This reactive oxygen species is crucial for its cytotoxic effects against cancer cells. The mechanism begins when T3,5DMPP absorbs light energy, leading to its excitation and subsequent transfer of energy to molecular oxygen, converting it into singlet oxygen .

Biochemical Pathways

T3,5DMPP enhances redox processes within cells by generating reactive intermediates that can oxidize cellular components. This oxidative stress can induce apoptosis in targeted cells such as tumor cells or pathogens . The compound's ability to form chiral supramolecular assemblies at interfaces also influences its biological interactions.

Applications in Photodynamic Therapy

Efficacy Against Cancer

Research indicates that T3,5DMPP has a high singlet oxygen yield (φΔ), making it an effective photosensitizer for PDT. Studies have shown that it can effectively eliminate cancer cells by inducing oxidative damage upon light activation. Its effectiveness has been compared favorably against other porphyrins in terms of singlet oxygen production .

Antibacterial Properties

In addition to its anticancer applications, T3,5DMPP has demonstrated significant antibacterial activity through photodynamic mechanisms. It has been effective against both Gram-positive and Gram-negative bacteria at low concentrations (0.1–5 μM), showcasing its potential for use in antimicrobial therapies .

Table 1: Summary of Biological Activities

Synthesis and Characterization

T3,5DMPP can be synthesized using various methods including mechanical activation and ultrasound-assisted synthesis. Characterization techniques such as UV-Vis spectroscopy confirm the successful formation and purity of the compound. The compound's stability under inert conditions is essential due to its sensitivity to oxidation .

Q & A

Q. What are the optimal synthetic routes for 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin, and how do reaction conditions influence yield?

The compound is typically synthesized via Adler-Longo condensation, where 3,5-dimethoxybenzaldehyde reacts with pyrrole in a refluxing solvent system (e.g., propionic acid or acetic acid with nitrobenzene). Key parameters include:

- Molar ratios : A 1:1 aldehyde-to-pyrrole ratio minimizes side products like polymeric porphyrinogens.

- Temperature : Prolonged heating at 120–140°C enhances cyclization but risks decomposition.

- Oxidizing agents : Nitrobenzene acts as an oxidant, improving yields (~30–36% for similar tetraarylporphyrins) by preventing reductive side reactions . Post-synthesis, purification via column chromatography (silica/dichloromethane) and recrystallization (dichloromethane/hexane) is critical to isolate high-purity product .

Q. Which spectroscopic and structural characterization methods are essential for confirming the compound’s identity?

- UV-Vis spectroscopy : The Soret band (~417 nm) and Q-bands (514, 547, 589, 646 nm) confirm the porphyrin macrocycle. Methoxy substituents red-shift absorption compared to unsubstituted analogs .

- NMR : H NMR resolves methoxy protons (~3.8 ppm) and aromatic protons on phenyl rings, while C NMR identifies substituent effects on the porphyrin core .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 854.96 for CHNO) .

- X-ray crystallography : Reveals non-planar "ruffled" conformation of the porphyrin core and dihedral angles (~65–74°) between phenyl rings and the macrocycle plane .

Q. How does the methoxy substituent position (3,5-) affect solubility and reactivity compared to other porphyrin derivatives?

- Solubility : 3,5-Dimethoxy groups enhance solubility in polar organic solvents (e.g., DCM, THF) due to increased electron density and steric hindrance against aggregation .

- Reactivity : Methoxy groups act as electron donors, stabilizing the porphyrin’s excited state and enhancing photophysical properties (e.g., singlet oxygen generation) .

Advanced Research Questions

Q. What methodologies quantify singlet oxygen (¹O₂) generation efficiency for photodynamic therapy (PDT) applications?

- Chemical trapping : Use 1,3-diphenylisobenzofuran (DPBF) as a ¹O₂ scavenger; monitor DPBF degradation at 410 nm via UV-Vis.

- Direct detection : Time-resolved near-infrared luminescence at 1270 nm quantifies ¹O₂ phosphorescence.

- Comparative analysis : Calculate singlet oxygen quantum yield (ΦΔ) relative to standards like hematoporphyrin. For 3,5-dimethoxyphenyl porphyrin, ΦΔ exceeds 0.6, making it suitable for PDT .

Q. How can supramolecular chirality be engineered in thin films of this porphyrin?

- Langmuir-Blodgett technique : Deposit the porphyrin on acidic subphases (e.g., HCl) to induce diprotonation.

- Counterion selection : Cl⁻ promotes chiral assembly via hydrogen bonding and π-π stacking, observed via circular dichroism (CD) with strong Cotton effects. Larger anions (Br⁻, NO) disrupt symmetry due to weaker binding .

Q. What strategies optimize its use in ambipolar charge-transport cocrystals for organic electronics?

- Cocrystallization with C70 : Mix porphyrin and fullerene in a 2:3 molar ratio in toluene.

- Structural analysis : Single-crystal X-ray diffraction confirms columnar porphyrin-C70 arrays with charge-transfer interactions (absorption ~850–1000 nm).

- Device testing : Fabricate FETs to measure hole/electron mobilities (~10 cm V s) .

Q. How does this porphyrin perform in radiometal complexation for nuclear imaging?

- Radiolabeling with ¹¹¹In : Heat porphyrin with ¹¹¹InCl in acetate buffer (pH 5.5, 80°C, 1 hr).

- Stability assays : Assess radiochemical purity (>99%) via ITLC and serum stability (48 hr at 37°C).

- Biodistribution : High hepatic/kidney uptake due to hydrophilicity (log P = 0.88 for ¹¹¹In-TDHPP vs. 1.63 for methoxy analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。